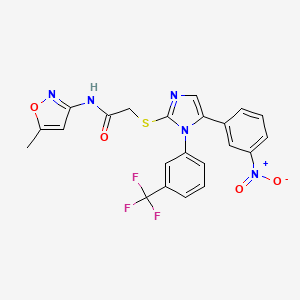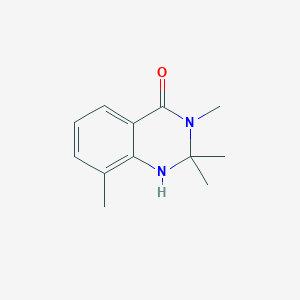
2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis
- 2,3-Dihydroquinazolin-4(1H)-ones can be synthesized in eco-friendly ways. One method involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or one-pot three-component cyclocondensation in an ionic liquid–water solvent system without additional catalysts (Chen et al., 2007). Another method uses silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of these compounds (Niknam et al., 2011).
Synthesis Techniques
- Various synthesis techniques have been explored for these compounds. One approach uses gem-dibromomethylarenes as aldehyde equivalents, offering shorter reaction times and excellent product yield (Narasimhamurthy et al., 2014). An ionic liquid promoted synthesis method has also been developed, using isatoic anhydride, a primary amine or ammonium acetate, and aromatic aldehydes (Dabiri et al., 2007).
Eco-Friendly Alternatives
- Eco-friendly alternatives in the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones include using 2-methyl tetrahydrofuran as a solvent alternative to tetrahydrofuran and methanol in the presence of potassium carbonate as a catalyst (Almarhoon et al., 2019).
Catalytic Methods
- Various catalytic methods have been utilized, such as silica-bonded S-sulfonic acid for a one-pot, three-component reaction (Niknam et al., 2011), and Gallium(III) triflate for a one-pot selective synthesis (Chen et al., 2008). Another method employs silica supported ferric chloride as a catalyst under solvent-free conditions (Majid et al., 2011).
Advanced Synthesis Techniques
- Advanced synthesis techniques include using ultrasound irradiation and avoiding organic solvents for an environmentally friendly approach (Chen et al., 2015), and electrocatalytic synthesis using methanol as the C1 source (Liu et al., 2021).
Novel Synthesis Methods
- Novel methods for synthesizing these compounds have been explored, such as using zirconium (IV) chloride as a mild and efficient catalyst (Abdollahi-Alibeik & Shabani, 2011), and employing l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel as a novel and recoverable catalyst (Ghorbani‐Choghamarani & Zamani, 2012).
Additional Applications
- Additional applications include the use of a molecular sieve supported lanthanum catalyst for efficient synthesis (Magyar & Hell, 2016) and a study of photophysical and electrochemical properties of novel derivatives, including their anticancer activity (Kamble et al., 2017).
Reusable Catalysts
- The use of reusable catalysts like aluminum methanesulfonate for mono- and disubstituted derivatives (Song et al., 2012) and titanium silicon oxide nanopowder in aqueous media (Mekala et al., 2017) highlights the ongoing innovation in this field.
Eigenschaften
IUPAC Name |
2,2,3,8-tetramethyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-12(2,3)14(4)11(9)15/h5-7,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGKAOPTBHYWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C(N2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)

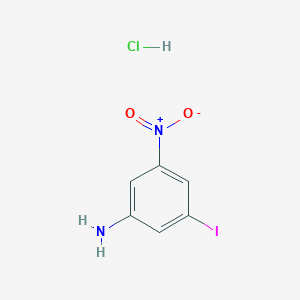
![7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882992.png)

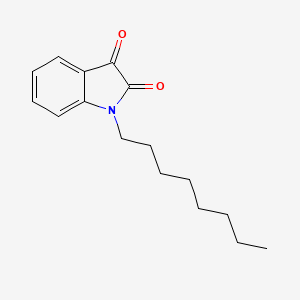
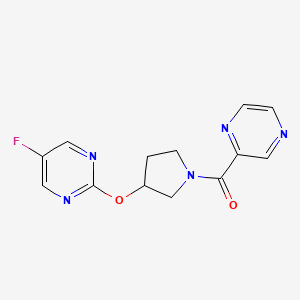
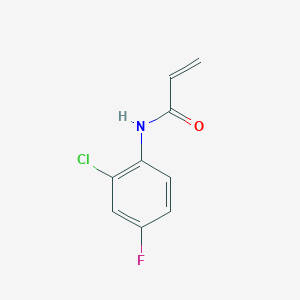
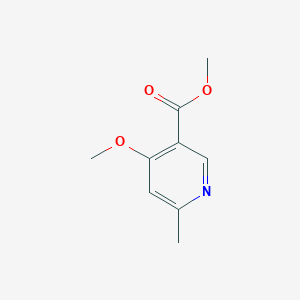
![5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883000.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2883003.png)
